1-Hexyl-1,2,3,4-tetrahydronaphthalene

Lipophilicity Partition coefficient Structure-property relationship

1-Hexyl-1,2,3,4-tetrahydronaphthalene (syn. 6-hexyltetralin, 1-hexyltetralin) is a C16H24 mono-alkyl-substituted tetrahydronaphthalene hydrocarbon with a molecular weight of 216.36 g·mol⁻¹, a calculated logP of 4.69, and the InChIKey HPDNPBBNNVKEAM-UHFFFAOYSA-N.

Molecular Formula C16H24
Molecular Weight 216.36 g/mol
CAS No. 66325-11-9
Cat. No. B12643850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-1,2,3,4-tetrahydronaphthalene
CAS66325-11-9
Molecular FormulaC16H24
Molecular Weight216.36 g/mol
Structural Identifiers
SMILESCCCCCCC1CCCC2=CC=CC=C12
InChIInChI=1S/C16H24/c1-2-3-4-5-9-14-11-8-12-15-10-6-7-13-16(14)15/h6-7,10,13-14H,2-5,8-9,11-12H2,1H3
InChIKeyHPDNPBBNNVKEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyl-1,2,3,4-tetrahydronaphthalene (CAS 66325-11-9): Procurement-Relevant Identity and Physicochemical Baseline


1-Hexyl-1,2,3,4-tetrahydronaphthalene (syn. 6-hexyltetralin, 1-hexyltetralin) is a C16H24 mono-alkyl-substituted tetrahydronaphthalene hydrocarbon with a molecular weight of 216.36 g·mol⁻¹, a calculated logP of 4.69, and the InChIKey HPDNPBBNNVKEAM-UHFFFAOYSA-N [1][2][3]. The compound belongs to the alkyltetralin class—partially saturated naphthalene derivatives that occupy a structural and physicochemical niche between fully aromatic alkylnaphthalenes and fully saturated decalins, making them relevant to synthetic chemistry, specialty solvents, lubricant base-stock design, and surfactant precursor applications [4].

Why 1-Hexyl-1,2,3,4-tetrahydronaphthalene Cannot Be Interchanged with Other Alkyltetralins: Chain-Length-Dependent Property Cliffs


Alkyltetralins are not a single commodity; the length of the pendant n-alkyl chain fundamentally governs lipophilicity, boiling point, viscosity, and the performance of downstream derivatives. 1-Hexyl-1,2,3,4-tetrahydronaphthalene occupies a specific C6-chain position that delivers an experimentally calculated logP of 4.69—substantially higher than C1–C4 tetralins but below C8–C10 analogs . This intermediate hydrophobicity directly translates into differentiated properties for end-use formulations: the C6 alkyl-tetralin sulfonate (C6-THNS) exhibits a critical micelle concentration (CMC) of 0.60 mM and equilibrium surface tension of 33.43 mN·m⁻¹, values that are measurably distinct from the C8 and C10 homologs and uniquely comparable to commercial linear alkylbenzene sulfonate (LAS) [1]. Substituting a shorter or longer alkyl chain tetralin alters the hydrophilic–lipophilic balance (HLB), micellization behavior, and ultimately the surfactant or solvent efficacy, making blind interchange scientifically unsound.

Quantitative Differentiation Evidence for 1-Hexyl-1,2,3,4-tetrahydronaphthalene Against Its Closest Analogs


C6 Alkyl Chain Delivers Intermediate LogP (4.69) Distinct from Shorter and Longer Alkyltetralin Homologs

The calculated octanol–water partition coefficient (logP) of 1-hexyl-1,2,3,4-tetrahydronaphthalene is 4.69 . In comparison, the parent tetralin (no alkyl substituent) has a measured logP of approximately 3.49 , while the C8 homolog 1-octyltetralin is predicted to exceed logP 5.5 based on chain-length extrapolation from the alkylnaphthalene series [1]. Each additional methylene unit in the alkyl chain increases logP by approximately 0.5 units via the established Hansch π-contribution. The C6 chain therefore occupies a discrete intermediate hydrophobicity window that is neither accessible with C1–C4 short-chain tetralins nor with C8+ long-chain variants.

Lipophilicity Partition coefficient Structure-property relationship

C6-THNS Sulfonate Derivative Achieves CMC and γCMC Comparable to Commercial LAS, Unlike C8 and C10 Homologs

Sulfonation of 1-hexyl-1,2,3,4-tetrahydronaphthalene yields C6 alkyl-tetralin sulfonate (C6-THNS), which exhibits a critical micelle concentration (CMC) of 0.60 mM and an equilibrium surface tension at CMC (γCMC) of 33.43 mN·m⁻¹ [1]. In the same study, C8-THNS and C10-THNS were synthesized and characterized alongside C6-THNS, and their surfactant properties were benchmarked against commercial linear alkylbenzene sulfonate (LAS). The authors explicitly report that C6-THNS is the only homolog in the series that simultaneously matches LAS in CMC, γCMC, foaming, wetting, and emulsifying properties, identifying it as a direct LAS substitute candidate. The longer-chain C8 and C10 variants deviate from LAS performance in one or more of these parameters, making C6-THNS uniquely positioned among the alkyl-tetralin sulfonate series.

Surfactant performance Critical micelle concentration Surface tension

1-Hexyltetralin Serves as a Regioselective Precursor for 2,3-Di-n-hexylnaphthalene via Friedel-Crafts Acylation–Reduction: A Synthetic Pathway Not Accessible from 1-Hexylnaphthalene

Published synthetic methodology demonstrates that 6-n-hexyltetralin (1-hexyl-1,2,3,4-tetrahydronaphthalene) is the essential intermediate for preparing 2,3-di-n-hexylnaphthalene. The route proceeds via Friedel-Crafts acylation of tetralin followed by reduction to 6-n-hexyltetralin, then introduction of a second hexanoyl group directed to the 7-position, and final degradation to tetramethyl pyromellitate for regiochemical confirmation [1]. This synthetic sequence exploits the partially saturated ring of 6-hexyltetralin to direct electrophilic substitution with regioselectivity that is unattainable from 1-hexylnaphthalene (the fully aromatic analog), where the absence of the saturated ring alters the directing effects and leads to different isomeric product distributions [2].

Regioselective synthesis Friedel-Crafts acylation Naphthalene derivatives

Boiling Point of 1-Hexyltetralin (~323 °C Estimated) Occupies a Process-Relevant Intermediate Range Between Parent Tetralin and 1-Octyltetralin

While experimental boiling point data for 1-hexyl-1,2,3,4-tetrahydronaphthalene itself are not widely published at 760 mmHg, the closely related 1-hexylnaphthalene has a reported boiling point of 323.3 °C at 760 mmHg , and the C8 homolog 1-octyltetralin has NIST-critically evaluated normal boiling temperature data (estimated in the range of 340–360 °C based on thermophysical property tables) [1]. Parent tetralin boils at 207 °C . The C6-chain tetralin is therefore positioned in an intermediate boiling range—substantially above tetralin but measurably below the C8 homolog—which directly impacts distillation-based purification strategies, vacuum distillation cut points, and solvent recovery engineering.

Boiling point Thermophysical property Distillation separation

Density of 1-Hexyltetralin (Predicted ~0.89–0.91 g·cm⁻³) Is Lower Than 1-Hexylnaphthalene and Higher Than Decalin-Type Solvents, Defining a Distinct Solvency Domain

The density of 1-hexyl-1,2,3,4-tetrahydronaphthalene has been estimated at approximately 0.89–0.91 g·cm⁻³ based on structurally analogous alkyltetralin data (e.g., 6-methyltetralin: density ~0.95 g·cm⁻³; 1-octyltetralin: density ~0.86 g·mL⁻¹ at 20 °C) . By contrast, 1-hexylnaphthalene (the fully aromatic analog, C16H20) has a calculated density of 0.954 g·cm⁻³ , while the fully saturated decalin analog would be expected near 0.87 g·cm⁻³. The partial saturation of the tetralin ring and the C6 alkyl chain together produce a density that falls between the aromatic and fully saturated extremes. This intermediate density, combined with the specific logP, defines a unique solvency and compatibility profile for use as a specialty solvent or co-solvent in formulations where precise density matching is required for phase stability.

Density Solvent property Formulation compatibility

Procurement-Driven Application Scenarios for 1-Hexyl-1,2,3,4-tetrahydronaphthalene Based on Quantitative Differentiation Evidence


Synthesis of C6-THNS Anionic Surfactant as a Coal-Chemical-Derived LAS Substitute

Industrial surfactant manufacturers seeking a coal-chemical-route alternative to petrochemical linear alkylbenzene sulfonate (LAS) should procure 1-hexyl-1,2,3,4-tetrahydronaphthalene specifically as the C6-alkylation precursor for sulfonation. The resulting C6-THNS matches LAS across CMC (0.60 mM), γCMC (33.43 mN·m⁻¹), foaming, wetting, and emulsifying performance—a multi-parameter equivalence that C8- and C10-THNS derivatives do not achieve [1]. This scenario is directly supported by the head-to-head surfactant benchmarking reported in Chemical Engineering Science (2025).

Regioselective Synthesis of 2,3-Dialkylnaphthalenes for Liquid Crystal and Organic Electronic Intermediates

Research groups and fine-chemical producers requiring structurally unambiguous 2,3-di-n-hexylnaphthalene—a building block for liquid crystalline materials and organic semiconductors—must use 6-n-hexyltetralin as the key intermediate. The Friedel-Crafts acylation–reduction sequence on tetralin yields 6-hexyltetralin, which then directs the second electrophilic substitution exclusively to the 7-position, enabling clean 2,3-disubstitution after aromatization [1]. Alternative routes starting from 1-hexylnaphthalene produce complex isomeric mixtures (≥10 di-hexylnaphthalene isomers) that require costly chromatographic separation [2]. This regiochemical control is documented in the classical Elsner synthesis and corroborated by Olah's systematic studies of naphthalene alkylation isomer distributions.

Specialty Solvent or Co-Solvent Requiring Intermediate LogP (~4.7) and Density (~0.90 g·cm⁻³) for Biphasic Process Engineering

Process chemists designing liquid–liquid extraction, biphasic catalysis, or phase-transfer systems where the organic phase must maintain a specific density and partition coefficient should evaluate 1-hexyl-1,2,3,4-tetrahydronaphthalene. Its calculated logP of 4.69 places it in a hydrophobicity range distinct from both the unsubstituted tetralin (logP ~3.49) and the C8+ alkyltetralins (logP >5.5) [1][2], while its estimated density of ~0.90 g·cm⁻³ ensures phase separation from aqueous layers without the excessive density that complicates mixing in aromatic naphthalene solvents (0.954 g·cm⁻³ for 1-hexylnaphthalene) . This combination of intermediate logP and moderate density is not simultaneously available from any single comparator in the alkyltetralin or alkylnaphthalene series.

Lubricant Base-Stock Component with Optimized C6 Alkyl Chain for Low-Temperature Fluidity and Additive Compatibility

Formulators of synthetic naphthenic lubricant base oils can use 1-hexyl-1,2,3,4-tetrahydronaphthalene as a mono-alkyltetralin component where the C6 chain length provides a targeted balance of viscosity, pour point, and additive solubility. The MDPI Lubricants study demonstrates that mono-alkyltetralins (e.g., mono-butyltetralins) exhibit tribological properties comparable to commercial naphthenic base oil N4006, while di-alkyltetralins provide superior friction reduction [1]. The C6 chain length of 1-hexyltetralin is predicted to offer an intermediate viscosity–temperature profile and better low-temperature fluidity than shorter-chain butyltetralins, without the excessive molecular weight of octyl- or decyl-tetralins that can increase pour point and reduce compatibility with certain additive packages [2]. This scenario is supported by class-level evidence from the alkyltetralin lubricant literature.

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